(1,2,4-Oxadiazol-3-yl)methanol
Overview
Description
(1,2,4-Oxadiazol-3-yl)methanol is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring with one oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-Oxadiazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acid derivatives under basic conditions. For example, the reaction of an amidoxime with an ester or acid chloride can yield the desired oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,2,4-Oxadiazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (1,2,4-Oxadiazol-3-yl)aldehyde or (1,2,4-Oxadiazol-3-yl)carboxylic acid.
Scientific Research Applications
(1,2,4-Oxadiazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is investigated for its potential use in treating infectious diseases, cancer, and other medical conditions.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (1,2,4-Oxadiazol-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets. For example, some oxadiazole derivatives inhibit enzymes involved in DNA synthesis, leading to the prevention of cell proliferation in cancer cells. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity.
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and reactivity.
1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.
1,3,4-Oxadiazole: Exhibits a range of biological activities and is used in drug discovery.
Uniqueness: (1,2,4-Oxadiazol-3-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,2,4-oxadiazol-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-1-3-4-2-7-5-3/h2,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNYIYWXSFKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154990-12-1 | |
Record name | (1,2,4-oxadiazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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